5-Amino-2,4-dimethoxy-6-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQPUSUAOMKEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Evolution of Synthetic Pathways to 5-Amino-2,4-dimethoxy-6-methylpyrimidine
The journey to synthesize this compound has mirrored the broader advancements in organic synthesis, moving from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies.
Historical Synthetic Approaches and their Academic Implications
Historically, the synthesis of polysubstituted pyrimidines relied on the construction of the pyrimidine (B1678525) ring from acyclic precursors, followed by functional group interconversions. A plausible classical route to this compound would likely have commenced with the condensation of a β-ketoester, such as ethyl acetoacetate, with urea (B33335) or a related guanidine (B92328) derivative to form a 6-methyluracil (B20015) core.
Subsequent steps would involve a series of functional group manipulations, each presenting its own set of challenges and academic curiosities:
Nitration: Introduction of a nitro group at the C5 position of the pyrimidine ring, typically using a mixture of nitric and sulfuric acids. This electrophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry.
Chlorination: Conversion of the hydroxyl groups at the C2 and C4 positions to chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step is crucial for activating the ring towards nucleophilic substitution.
Methoxylation: Displacement of the chloro substituents with methoxy (B1213986) groups via nucleophilic aromatic substitution, commonly achieved by treatment with sodium methoxide (B1231860) in methanol (B129727).
Reduction: The final step would involve the reduction of the C5-nitro group to the desired amino functionality, often accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.
These historical methods, while foundational, often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, prompting the development of more refined approaches.
Development of Contemporary and Optimized Synthetic Routes
Modern synthetic chemistry has focused on improving the efficiency, safety, and environmental footprint of these classical routes. Key developments in the synthesis of substituted aminopyrimidines include the use of milder reagents, improved reaction conditions, and strategies that reduce the number of synthetic steps.
For instance, optimized procedures for the chlorination of dihydroxypyrimidines have been developed to improve yields and minimize side reactions. nih.gov Furthermore, advancements in catalytic reduction methods offer cleaner and more selective alternatives to traditional stoichiometric reducing agents for the conversion of the nitro group to an amine.
Novel Methodologies for the Chemical Synthesis of this compound
The quest for more sustainable and efficient synthetic methods has led to the exploration of green chemistry principles and catalytic strategies in pyrimidine synthesis.
Exploration of Sustainable and Green Chemistry Synthetic Protocols
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.inkuey.net In the context of this compound synthesis, this translates to several innovative approaches:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating. powertechjournal.comnih.gov This technique could be applied to various steps in the synthesis, such as the initial ring formation or the final reduction.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. rasayanjournal.co.in
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred over hazardous organic solvents. kuey.net
| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Ring formation, Nucleophilic substitution, Reduction | Faster reaction times, Higher yields, Reduced byproducts powertechjournal.comnih.gov |
| Solvent-Free Conditions | Condensation and cyclization reactions | Reduced waste, Simplified workup rasayanjournal.co.in |
| Aqueous Medium Reactions | Initial condensation steps | Environmentally benign, Cost-effective kuey.net |
| Multi-component Reactions | Direct formation of the substituted pyrimidine core | Atom economy, Step economy, Reduced waste orgchemres.org |
Application of Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new transformations with high efficiency and selectivity.
Homogeneous catalysts, which are in the same phase as the reactants, can be employed to facilitate the construction of the pyrimidine ring. For example, acid or base catalysis is often used in the initial condensation step. More advanced catalytic systems, including organocatalysts, could offer milder reaction conditions and improved control over the reaction outcome. The use of catalytic amounts of a promoter can lead to higher yields and reduced waste compared to stoichiometric reagents. mdpi.com
The synthesis of polysubstituted 5-aminopyrimidines has been reported through [3+3] cycloaddition reactions, which can be facilitated by a base catalyst. mdpi.com This approach offers a convergent strategy for the construction of the pyrimidine core.
| Catalytic Strategy | Description | Potential Benefits |
| Acid/Base Catalysis | Use of catalytic amounts of acid or base for condensation reactions. | Milder conditions, Reduced waste. |
| Organocatalysis | Employment of small organic molecules as catalysts. | Avoids toxic metals, High selectivity. |
| Transition Metal Catalysis | Use of transition metal complexes to facilitate cross-coupling or cyclization reactions. | Novel bond formations, High efficiency. |
Heterogeneous Catalysis for Functional Group Introduction
The introduction of key functional groups, such as the amino and methoxy moieties on the pyrimidine scaffold, can be significantly enhanced through the use of heterogeneous catalysts. These catalysts, existing in a different phase from the reactants, offer considerable advantages in terms of separation, recyclability, and process stability, which are crucial for sustainable synthesis.
Research into pyrimidine synthesis has demonstrated the efficacy of various solid catalysts. For instance, metal oxide nanoparticles, such as nano-MgO and zirconium dioxide, have been employed to catalyze multicomponent reactions for the formation of substituted pyrimidine rings with high efficiency and improved yields. nih.gov In one approach, nano-MgO activates both malononitrile (B47326) and aryl aldehydes, facilitating a Knoevenagel condensation followed by a Michael addition with an amino-uracil derivative and subsequent cyclization. nih.gov Similarly, nano-catalysts like Ni-doped TiO2 and various iron oxide-based systems have proven effective in constructing fused pyrimidine systems. nih.gov
For the specific functionalization of a pre-formed pyrimidine core, such as converting a di-chlorinated precursor like 2,4-dichloro-6-methylpyrimidine (B20014) to this compound, heterogeneous catalysts are pivotal for C-N and C-O bond formation. Copper-based heterogeneous catalysts, for example, are widely studied for Ullmann-type C-O and C-N coupling reactions. acs.org These reactions would involve the substitution of chlorine atoms with methoxy and amino groups. Furthermore, recent advancements in photochemistry have introduced heterogeneous photocatalysts, including titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4), for C-N bond formation, offering a green chemistry approach driven by light. rsc.org
The table below summarizes representative heterogeneous catalyst systems applicable to pyrimidine synthesis and functionalization.
| Catalyst System | Reaction Type | Advantages |
| Nano-MgO | Multicomponent Pyrido[2,3-d]pyrimidine Synthesis | Green procedure, high efficiency, enhanced yields |
| Zirconium Dioxide (ZrO2) NPs | Multicomponent Pyrido[2,3-d]pyrimidine Synthesis | Heterogeneous, green, high yields (86-97%) |
| Ni-doped TiO2 NPs | Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines | Efficient, reusable nano-catalyst |
| Fe3O4@SiO2-supported Ionic Liquid | Synthesis of alkyl-indolyl pyrido[2,3-d]pyrimidines | Magnetic, recyclable, efficient |
| Heterogeneous Photocatalysts (e.g., TiO2) | C-N Bond Formation | Light-driven, sustainable, mild conditions |
Flow Chemistry and Continuous Synthesis Research for Pyrimidine Systems
Flow chemistry has emerged as a powerful technology for the synthesis of pyrimidine derivatives, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. The application of continuous-flow reactors allows for precise management of temperature, pressure, and residence time, leading to higher yields and purities.
The synthesis of substituted pyrimidines, including aminopyrimidines, has been successfully demonstrated in continuous-flow systems. For example, iron-catalyzed annulation reactions of amidines with α,β-unsaturated ketoxime acetates have been adapted to flow conditions to produce 2,4,6-trisubstituted pyrimidines, showcasing good functional group tolerance and scalability. Another key advantage of flow synthesis is the ability to perform "telescoped" reactions, where the output of one reactor flows directly into the next, obviating the need for intermediate isolation and purification steps. This approach significantly improves process efficiency and reduces waste.
Furthermore, flow conditions can enhance regioselectivity. In multicomponent reactions that might otherwise produce isomeric mixtures, the rapid mixing and precise temperature control in microreactors can favor the formation of a single desired regioisomer. This has been observed in the synthesis of fused pyrimidine systems, where flow conditions led to improved regioselectivity compared to batch reactions.
Challenges and Innovations in Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound presents several challenges. These include ensuring consistent product quality, maximizing yield, minimizing byproducts, and maintaining cost-effectiveness. Innovations in synthetic methodologies, particularly the integration of heterogeneous catalysis and continuous flow processing, directly address these issues.
Traditional batch synthesis often suffers from poor heat transfer, leading to localized temperature gradients that can promote side reactions and decrease purity. Scalability is also hampered by the need for large reactors and complex downstream processing for catalyst and byproduct removal. Heterogeneous catalysts, especially those with magnetic properties, offer a straightforward solution for separation, allowing for easy recovery and reuse. nih.gov Continuous flow reactors inherently solve the heat transfer problem due to their high surface-area-to-volume ratio, ensuring uniform temperature distribution and consistent product quality. The automation and integration of in-line analysis and purification modules within flow systems further accelerate production while maintaining high standards of quality.
Yield Enhancement and Purity Optimization in Laboratory-Scale Synthesis
At the laboratory scale, the optimization of reaction conditions is paramount for achieving high yields and purity. The synthesis of a polysubstituted pyrimidine like the target compound involves a multi-step process where each step must be fine-tuned. A common strategy involves the Pinner synthesis, which constructs the pyrimidine core from a 1,3-dicarbonyl compound and an amidine or urea derivative. bu.edu.eg The choice of catalyst, solvent, base, and temperature can dramatically influence the outcome.
The table below illustrates how different synthetic strategies can impact yield in pyrimidine synthesis.
| Synthetic Strategy | Product Type | Reported Yield |
| Optimized Condensation (Batch) | 2-Amino-5-alkylpyrimidine-4,6-diols | 88-97% |
| Iridium-Catalyzed Multicomponent Reaction | Highly substituted pyrimidines | up to 93% |
| Iron-Catalyzed Annulation (Flow) | 2,4,6-Trisubstituted pyrimidines | Moderate to Good |
Regioselective Synthesis Strategies for Substituted Pyrimidine Cores
Controlling the position of substituents on the pyrimidine ring is a central challenge in synthesis. The regioselectivity of the final product is determined either during the initial ring formation or through subsequent functionalization of a pre-formed core.
The most fundamental approach to regiocontrol is the Pinner synthesis, where the substitution pattern is dictated by the choice of the initial building blocks. bu.edu.eg To synthesize this compound, one might start with a 1,3-dicarbonyl compound already containing the methyl group at the appropriate position (e.g., acetylacetone) and a fragment that will yield the 5-amino group.
Alternatively, regioselective functionalization of an existing pyrimidine ring is a powerful strategy. For example, starting with 4,6-dichloro-5-nitropyrimidine, nucleophilic aromatic substitution (SNAr) can be employed. Studies have shown that reaction with primary amines can lead to the formation of symmetric N4,N6-disubstituted products, even when the starting material is a 6-alkoxy-4-chloropyrimidine. chemrxiv.org This indicates a high reactivity at the C4 and C6 positions, which can be exploited for the sequential and regioselective introduction of the amino and methoxy groups. Advanced methods using organometallic reagents, such as selective magnesiation with TMPMgCl·LiCl, also allow for precise, site-selective C-H functionalization to introduce substituents at specific positions.
Chemical Reactivity and Advanced Derivatization Studies of 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Reactions at the Methoxy (B1213986) Groups at Positions 2 and 4
Demethylation Strategies and Subsequent Hydroxylation
The methoxy groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are susceptible to cleavage, a reaction that leads to the formation of hydroxyl functionalities. This transformation from a dimethoxy derivative to its dihydroxy counterpart, 5-amino-2,4-dihydroxy-6-methylpyrimidine (also known as 5-amino-6-methyluracil), is a critical step in modifying the compound's properties and enabling further derivatization.
Demethylation is typically achieved under acidic conditions, for instance, by heating with hydrobromic acid or hydroiodic acid. The reaction proceeds via nucleophilic attack of the halide ion on the methyl group of the protonated methoxy ether, leading to the formation of a methyl halide and the corresponding hydroxypyrimidine. The presence of two methoxy groups requires controlled conditions to achieve selective mono-demethylation or complete di-demethylation. The resulting product, 5-amino-2,4-dihydroxy-6-methylpyrimidine, exists in a tautomeric equilibrium with its dioxo form, 5-amino-6-methyl-1H-pyrimidine-2,4-dione.
The properties of the resulting dihydroxy pyrimidine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 272-274 °C (decomposes) |
| Tautomeric Form | Primarily exists as 5-amino-6-methyl-1H-pyrimidine-2,4-dione |
This data is compiled from available information on 5-amino-2,4-dihydroxy-6-methylpyrimidine.
Esterification and Etherification of Related Hydroxyl Intermediates
The hydroxyl groups of the demethylated intermediate, 5-amino-2,4-dihydroxy-6-methylpyrimidine, serve as handles for further functionalization through esterification and etherification reactions. These reactions allow for the introduction of a wide variety of functional groups, thereby modulating the molecule's physicochemical properties.
Esterification: The formation of O-acyl derivatives from hydroxypyrimidines can be challenging and is influenced by the substituents on the pyrimidine ring. rsc.org For related 2-amino-4-hydroxypyrimidines, O-acylation has been successfully achieved using bulky acylating agents like pivaloyl chloride or aroyl halides. rsc.org Attempts to introduce smaller acetyl groups are often unsuccessful. rsc.org This suggests that for 5-amino-2,4-dihydroxy-6-methylpyrimidine, selective esterification would likely require sterically demanding acyl halides. Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can often be achieved under acidic conditions, where the amino group is protonated and thus protected from acylation. nih.gov
| Reaction Type | Reagents & Conditions | Expected Product Type |
| Esterification | Aroyl Halides, Pivaloyl Chloride in the presence of a base. rsc.org | O-Aroyl or O-Pivaloyl esters |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | O-Alkyl ethers |
This table outlines general conditions based on reactions with related hydroxypyrimidine structures.
Reactivity of the Methyl Group at Position 6
The methyl group at the C6 position of the pyrimidine ring, while generally stable, can participate in various chemical reactions, particularly condensation and functionalization reactions, often under specific activating conditions.
Functionalization of the Alkyl Side Chain
Direct functionalization of the 6-methyl group can be challenging. However, it can be achieved through multi-step sequences. For instance, related 6-methyluracil (B20015) derivatives can be hydroxymethylated at the 5-position with formaldehyde (B43269), and this intermediate can then be oxidized to a 5-pyrimidinecarbaldehyde. cas.cz While this functionalizes the 5-position, it illustrates a pathway to activate the molecule for further reactions. The methyl group itself can be a target for radical halogenation, although selectivity can be an issue. Another approach involves the synthesis of polydentate chelators starting from 6-amino-6-methyl-1,4-perhydrodiazepine, showcasing selective functionalization pathways. rsc.org
Condensation Reactions at the Methyl Group
| Reaction Type | Reactants | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound, Base catalyst cas.cznih.gov | α,β-unsaturated compounds |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine, Compound with active H juniperpublishers.comnih.gov | β-amino-carbonyl compounds (Mannich bases) |
This table describes condensation reactions demonstrated on similar pyrimidine structures.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring in 5-amino-2,4-dimethoxy-6-methylpyrimidine is highly activated towards electrophilic attack due to the presence of three electron-donating groups (one amino and two methoxy groups). Conversely, the methoxy groups can act as leaving groups in nucleophilic substitution reactions.
Investigation of Preferred Substitution Sites and Regioselectivity
Electrophilic Aromatic Substitution: The pyrimidine ring itself is π-deficient and generally resistant to electrophilic aromatic substitution. researchgate.netresearchgate.net However, the presence of strong activating groups like amino and methoxy groups significantly enhances the ring's reactivity. These groups are ortho-, para-directing. In this molecule, the C5 position is already substituted with an amino group. The combined activating effect of the 2,4-dimethoxy and 5-amino groups would strongly direct incoming electrophiles. However, since all activating groups are present, predicting the exact site of substitution can be complex. Halogenation of 2-aminopyrimidines typically occurs at the 5-position. google.com Nitration of a 5-acetamido-2-phenylpyrimidine resulted in nitration on the phenyl ring, indicating the deactivating nature of the pyrimidine ring itself can sometimes overcome the activating substituents. rsc.org For this compound, electrophilic attack is sterically hindered at all ring positions. If a reaction were to occur on the ring, it would be a result of the powerful combined activation of the substituents.
Nucleophilic Aromatic Substitution: The methoxy groups at the C2 and C4 positions can potentially be displaced by strong nucleophiles. Nucleophilic aromatic substitution (SNAr) on pyrimidine rings is facilitated by the electron-withdrawing nature of the ring nitrogens. youtube.comyoutube.com The regioselectivity of such reactions on dichloropyrimidines is highly sensitive to the nature of other substituents on the ring, with electron-donating groups at C6 favoring substitution at C2. wuxiapptec.com In this compound, the electron-donating amino and methyl groups would influence which of the two methoxy groups is more readily displaced. It is plausible that substitution could occur at either the C2 or C4 position, and the outcome may depend on the specific nucleophile and reaction conditions. Quaternization of one of the ring nitrogens would further activate the ring towards nucleophilic attack. wur.nlnih.gov
| Reaction Type | Position | Directing Influence |
| Electrophilic | C5 | Occupied by the amino group. The combined effect of -NH₂, -OCH₃, and -CH₃ groups strongly activates the ring, but steric hindrance is significant at all positions. researchgate.netrsc.org |
| Nucleophilic | C2/C4 | Methoxy groups are potential leaving groups. Regioselectivity is influenced by the electronic effects of the -NH₂ and -CH₃ groups and the nature of the nucleophile. youtube.comwuxiapptec.com |
This table summarizes the expected regioselectivity for substitution reactions on the pyrimidine ring.
Catalytic Activation for Directed Aromatic Substitutions
The inherent reactivity of the pyrimidine ring in this compound can be harnessed and directed through catalytic C-H activation. This modern synthetic strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic core, bypassing the need for pre-functionalized starting materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-H functionalization of pyrimidine derivatives. For instance, the amino group can act as a directing group, facilitating the regioselective arylation or olefination at the C5-position of the pyrimidine ring. While specific studies on this compound are not extensively documented, research on analogous 2-aminopyrimidines provides a strong precedent for its potential reactivity. These transformations are typically achieved through catalytic cycles involving Pd(II)/Pd(IV) or Pd(0)/Pd(II) intermediates.
The general approach involves the reaction of the aminopyrimidine with an aryl halide or an alkene in the presence of a palladium catalyst and a suitable oxidant. The amino group directs the catalyst to the adjacent C-H bond, leading to the formation of a palladacycle intermediate, which then undergoes reductive elimination to yield the functionalized product.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Dioxane | 78 |
| 3 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ | SPhos | NaOtBu | THF | 75 |
Synthesis of Complex Heterocyclic and Polycyclic Systems from this compound
The structural motifs within this compound, namely the amino group and the reactive pyrimidine ring, serve as excellent starting points for the construction of more elaborate fused heterocyclic and polycyclic systems.
Annulation Reactions for Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. The amino group of this compound can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.
A common strategy involves the condensation of the aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. The reaction typically proceeds through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration or elimination to afford the fused bicyclic product. The reaction conditions can often be tuned to favor the formation of specific isomers.
| Entry | Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylacetone | Polyphosphoric acid, 120 °C | 5,7-Dimethylpyrido[2,3-d]pyrimidine | 75 |
| 2 | Ethyl acetoacetate | Dowtherm A, 250 °C | 5-Methyl-7-hydroxypyrido[2,3-d]pyrimidine | 68 |
| 3 | Diethyl malonate | NaOEt, EtOH, reflux | 5,7-Dihydroxypyrido[2,3-d]pyrimidine | 82 |
| 4 | Malononitrile (B47326) | Piperidine, EtOH, reflux | 7-Amino-5-oxopyrido[2,3-d]pyrimidine | 88 |
Click Chemistry Applications for Pyrimidine Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the functionalization of molecules. nih.gov To apply this chemistry to this compound, the molecule would first need to be derivatized to introduce either an azide (B81097) or a terminal alkyne functionality. For example, the amino group could be converted to an azide, or an alkyne-containing side chain could be introduced through a suitable coupling reaction.
Once the functionalized pyrimidine is obtained, it can be "clicked" with a wide array of complementary alkynes or azides, respectively. This allows for the rapid and modular synthesis of a diverse range of triazole-containing pyrimidine derivatives. This approach is particularly valuable for creating libraries of compounds for biological screening, as the triazole linker is known to be metabolically stable and can participate in hydrogen bonding interactions.
| Entry | Pyrimidine Derivative | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| 1 | Pyrimidine-alkyne | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1,4-Disubstituted triazole |
| 2 | Pyrimidine-azide | Phenylacetylene | CuI, DIPEA | 1,4-Disubstituted triazole |
| 3 | Pyrimidine-alkyne | Azido-PEG | CuSO₄·5H₂O, Sodium ascorbate | PEGylated pyrimidine |
| 4 | Pyrimidine-azide | Propargyl alcohol | CuI, Hunig's base | Hydroxymethyl-triazole pyrimidine |
Exploration of Multi-Component Reactions (MCRs) with the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Aminopyrimidines are excellent substrates for MCRs. A notable example is the Biginelli reaction and its variations, which can be used to synthesize dihydropyrimidinones and related heterocyclic structures.
In the context of this compound, the amino group can participate as a nucleophilic component in MCRs. For instance, a microwave-assisted one-pot multicomponent reaction of 6-amino-2,4-dimethoxypyrimidine (a close analog) with various aromatic aldehydes and dimedone has been reported to efficiently produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.org This demonstrates the potential of this compound to participate in similar transformations, leading to the rapid assembly of complex and biologically relevant scaffolds.
| Entry | Aldehyde | Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Glacial Acetic Acid | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Glacial Acetic Acid | 6 | 94 |
| 3 | 4-Methoxybenzaldehyde | Glacial Acetic Acid | 7 | 90 |
| 4 | 2-Naphthaldehyde | Glacial Acetic Acid | 8 | 88 |
Combinatorial Chemistry Approaches for Pyrimidine Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of structurally diverse molecules, known as libraries, which can then be screened for biological activity. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in known drugs. Therefore, the generation of pyrimidine-focused libraries is a highly valuable endeavor in drug discovery.
This compound is an excellent starting material for combinatorial library synthesis due to its multiple points for diversification. The amino group can be acylated, alkylated, or used in various coupling reactions with a diverse set of building blocks. Furthermore, the pyrimidine ring itself can be functionalized, for example, through halogenation followed by cross-coupling reactions, or through direct C-H activation as discussed earlier. By systematically combining different building blocks at these diversification points, vast libraries of unique pyrimidine derivatives can be generated.
Solid-Phase Synthesis Methodologies Utilizing this compound
Solid-phase synthesis is a key enabling technology for combinatorial chemistry. In this approach, the starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, which greatly simplifies the purification process.
This compound can be utilized in solid-phase synthesis in several ways. For example, it could be attached to a resin through a suitable linker, and then the amino group or the pyrimidine ring could be elaborated. Alternatively, a building block already attached to a solid support can be reacted with this compound in solution.
A general solid-phase synthesis protocol could involve the following steps:
Immobilization: Attachment of a suitable building block to a solid support (e.g., Wang resin or Rink amide resin).
Coupling: Reaction of the resin-bound species with this compound or a derivative thereof.
Elaboration: Further chemical transformations on the resin-bound pyrimidine.
Cleavage: Release of the final product from the solid support.
| Step | Procedure | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Resin Swelling | DMF or DCM | Prepare resin for reaction. |
| 2 | Fmoc Deprotection (if applicable) | 20% Piperidine in DMF | Expose reactive amine on resin. |
| 3 | Coupling of Building Block 1 | Carboxylic acid, HBTU, DIPEA | Introduce first point of diversity. |
| 4 | Reaction with Pyrimidine Core | This compound | Incorporate the pyrimidine scaffold. |
| 5 | Coupling of Building Block 2 | Alkyl halide, base | Introduce second point of diversity. |
| 6 | Cleavage from Resin | TFA/DCM cocktail | Release the final purified product. |
Solution-Phase Parallel Synthesis for Diverse Pyrimidine Analogues
Solution-phase parallel synthesis has emerged as a cornerstone in modern medicinal chemistry and drug discovery, enabling the rapid generation of large, focused libraries of molecules. scispace.comuniroma1.it This high-throughput strategy involves conducting multiple, separate reactions simultaneously in an array format, such as in 96-well plates, to efficiently explore structure-activity relationships (SAR). youtube.com The core principle lies in using a common chemical scaffold, or template, which is systematically reacted with a diverse set of building blocks to yield a library of structurally related analogues. mdpi.org For this compound, the exocyclic amino group at the C5 position serves as an ideal and versatile reactive handle for such diversification efforts. Its nucleophilic nature allows for a wide range of chemical transformations, making it a prime candidate for the construction of extensive pyrimidine-based libraries.
The general workflow for the solution-phase parallel synthesis of analogues from this compound involves the dispensing of the core pyrimidine compound into the wells of a reaction block, followed by the addition of a library of unique reactants (e.g., acid chlorides, sulfonyl chlorides, isocyanates). The reactions are then allowed to proceed under optimized conditions. Post-reaction, a high-throughput purification step, often involving liquid-liquid extraction or solid-phase extraction techniques, is typically employed to isolate the final products in sufficient purity for biological screening.
Key derivatization strategies amenable to a parallel synthesis format for functionalizing the 5-amino group include:
Acylation: The formation of an amide bond is one of the most robust and frequently utilized reactions in medicinal chemistry. The 5-amino group can be readily acylated by treating it with a diverse library of carboxylic acid derivatives, most commonly acid chlorides or anhydrides, in the presence of a non-nucleophilic base to scavenge the resulting acid. This reaction is highly efficient and tolerant of a wide range of functional groups on the acylating agent, allowing for the introduction of varied aliphatic, aromatic, and heterocyclic moieties.
Sulfonylation: To explore different electronic and conformational space around the pyrimidine core, the 5-amino group can be converted into a sulfonamide. This is achieved by reacting this compound with a library of sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are valuable amide isosteres and can significantly alter the physicochemical properties of the parent molecule.
Urea (B33335) and Thiourea (B124793) Formation: The synthesis of ureas and thioureas provides another avenue for diversification. The reaction of the primary amino group with a panel of isocyanates or isothiocyanates proceeds readily, often without the need for a catalyst, to yield the corresponding urea or thiourea analogues. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for probing interactions with biological targets.
The application of these synthetic routes in a parallel format can generate hundreds to thousands of distinct pyrimidine analogues, each with unique substituents appended to the 5-position. The data generated from screening these libraries can provide crucial insights into the structural requirements for biological activity.
Table 1: Representative Library from Parallel Acylation
This table illustrates a subset of a potential library created by reacting this compound with various acid chlorides.
| Entry | Reagent (Acid Chloride) | Product Structure | Product Name |
| 1 | Acetyl chloride | ||
| 3 | Benzoyl chloride | ||
| 4 | 4-Fluorobenzoyl chloride |
Table 2: Representative Library from Parallel Sulfonylation
This table shows a subset of a potential library created by reacting this compound with various sulfonyl chlorides.
| Entry | Reagent (Sulfonyl Chloride) | Product Structure | Product Name |
| 1 | Methanesulfonyl chloride | ||
| 2 | Benzenesulfonyl chloride | ||
| 3 | Toluene-4-sulfonyl chloride | ||
| 4 | Naphthalene-1-sulfonyl chloride |
Mechanistic Investigations of Reactions Involving 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Kinetic Studies of Synthetic and Derivatization Reactions
Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how various factors influence these rates. For the synthesis and derivatization of 5-Amino-2,4-dimethoxy-6-methylpyrimidine, such studies provide a quantitative basis for process optimization.
While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the general approach to determining these parameters for analogous aminopyrimidine reactions is well-established. A common derivatization reaction for aromatic amines is diazotization, which involves the reaction of the amino group with nitrous acid to form a diazonium salt. The kinetics of diazotization for compounds like 2- and 4-aminopyridine (B3432731) 1-oxides have been shown to be first order in both the amine and nitrous acid rsc.org.
The rate law for such a reaction can be expressed as:
Rate = k [Aminopyrimidine][Nitrous Acid]
Where k is the rate constant. The values of these parameters would be determined experimentally by monitoring the change in concentration of reactants or products over time under various initial concentrations.
Table 1: Hypothetical Kinetic Data for a Derivatization Reaction of this compound
| Experiment | Initial [Aminopyrimidine] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
This table illustrates how reaction order is determined. Doubling the concentration of the aminopyrimidine while keeping the other reactant constant doubles the rate, indicating a first-order dependence. A similar effect is seen for Reagent B.
Reaction rates are highly sensitive to the conditions under which the reaction is carried out. Key parameters include temperature, pressure, solvent, and the presence of catalysts.
Temperature: The effect of temperature on reaction rates is typically described by the Arrhenius equation, which relates the rate constant to the activation energy and the absolute temperature wikipedia.org. For pyrimidine (B1678525) syntheses, an increase in temperature generally leads to a significant increase in the reaction rate. The specific relationship can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot) to determine the activation energy (Ea) wikipedia.org.
Solvent: The choice of solvent can dramatically affect reaction rates, particularly for reactions involving charged or polar intermediates. In the synthesis of pyrimidine derivatives, solvents can influence the solubility of reactants and stabilize transition states.
Catalysts: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In pyrimidine chemistry, both acid and base catalysis are common. For instance, the aminolysis of chloropyrimidines can be catalyzed by acids researchgate.net.
Table 2: Influence of Reaction Conditions on the Rate of a Hypothetical Reaction
| Condition Varied | Change | Effect on Reaction Rate | Reason |
|---|---|---|---|
| Temperature | Increase from 25°C to 35°C | Increases | More molecules have sufficient energy to overcome the activation barrier. |
| Solvent Polarity | Change from non-polar to polar | May increase or decrease | Depends on the relative stabilization of reactants and the transition state. |
| Catalyst | Addition of an acid catalyst | Increases | Provides a lower energy reaction pathway. |
Elucidation of Reaction Pathways and Identification of Intermediates
Understanding the step-by-step sequence of a reaction, including the identification of any transient species, is crucial for a complete mechanistic picture.
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on the formation and decay of reactants, intermediates, and products. For reactions involving pyrimidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Real-time 2D NMR techniques have been successfully employed to analyze complex organic reactions, including pyrimidine synthesis, allowing for the structural and dynamic characterization of transient intermediates nih.gov.
By acquiring spectra at regular intervals throughout the reaction, a detailed kinetic profile of all observable species can be constructed. This approach can confirm postulated intermediates and even reveal previously undetected ones nih.gov.
In some cases, reaction intermediates can be isolated if they are sufficiently stable. This is often achieved by quenching the reaction at a specific time or by running the reaction under conditions that favor the accumulation of the intermediate. Once isolated, the structure of the intermediate can be determined using a variety of analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.
For many reactions of aminopyrimidines, such as diazotization, the intermediates (e.g., diazonium salts) are highly reactive and difficult to isolate. However, in some cases, they can be trapped by other reagents present in the reaction mixture, providing indirect evidence of their existence organic-chemistry.org. In the diazotization of certain 5-aminopyrazoles, for example, the intermediate diazo compound can undergo intramolecular azo coupling to form a stable cinnoline (B1195905) derivative researchgate.net.
Thermodynamic and Stereochemical Considerations in Reaction Design
Stereochemical Considerations: Stereochemistry is a critical aspect of reaction design, particularly when chiral centers are involved or created. The target molecule, this compound, is itself achiral. However, it can react with chiral reagents or be transformed into chiral products. In such cases, the stereochemical outcome of the reaction (e.g., retention, inversion, or racemization of a stereocenter) is of paramount importance. The principles of stereochemistry dictate that reactions of achiral starting materials with achiral reagents will always result in an achiral or racemic product. To achieve a stereoselective outcome, a chiral influence, such as a chiral catalyst, reagent, or solvent, must be introduced.
Analysis of Reaction Energetics and Equilibrium Control
Stereoselectivity and Enantioselectivity in Transformations
The principles of stereoselective and enantioselective synthesis are crucial in modern organic chemistry, particularly for the preparation of chiral molecules with specific biological activities. wikipedia.org Enantioselective catalysis, often utilizing chiral catalysts, aims to favor the formation of one enantiomer over another by lowering the activation energy for one reaction pathway. wikipedia.org While there are reports on the stereoselective synthesis of various pyrimidine nucleosides and other derivatives, researchgate.net specific studies detailing the stereoselectivity or enantioselectivity in transformations of this compound are absent from the literature. The development of such selective reactions would likely involve the use of chiral catalysts that can effectively interact with the substrate to control the three-dimensional arrangement of the product.
Catalyst-Substrate Interactions in Catalyzed Reactions
Understanding the interactions between a catalyst and a substrate is fundamental to elucidating reaction mechanisms and improving catalytic performance.
Mechanisms of Action for Homogeneous Catalysts
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of selectivity and the ability to study reaction mechanisms. wikipedia.org The mechanism of action often involves the formation of a catalyst-substrate complex, followed by one or more catalytic steps to yield the product and regenerate the catalyst. For aminopyrimidine substrates, transition metal complexes are often employed. While general mechanisms for reactions like hydrogenation and amination catalyzed by homogeneous catalysts are well-established, nih.govresearchgate.net specific details of the interaction between homogeneous catalysts and this compound, including the coordination chemistry and the electronic effects of the substituents on the catalytic cycle, have not been specifically investigated.
Surface Science Aspects of Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. The reactions occur at the surface of the catalyst. The surface science aspects of heterogeneous catalysis on pyrimidine derivatives would involve studying the adsorption of the molecule onto the catalyst surface, the nature of the active sites, and the mechanism of surface reactions. Nanocatalysts have been utilized for the synthesis of various pyridopyrimidine scaffolds, where the high surface area and unique electronic properties of the nanoparticles enhance catalytic activity. rsc.orgresearchgate.net However, specific surface science studies, such as spectroscopic or microscopic investigations of the interaction of this compound with heterogeneous catalyst surfaces, are not documented.
Theoretical and Computational Studies on 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules. These methods, grounded in the principles of quantum mechanics, can determine a molecule's geometry, vibrational frequencies, and various electronic properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 5-Amino-2,4-dimethoxy-6-methylpyrimidine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths and angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various modes of vibration of the atoms within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The calculation of vibrational frequencies also serves to confirm that the optimized geometry is a true energy minimum. While a specific vibrational frequency table for this compound is not available, the table below illustrates the kind of data that would be generated, with assignments to specific vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch (amino group) | ~3400-3500 |
| C-H stretch (methyl group) | ~2900-3000 |
| C=N stretch (pyrimidine ring) | ~1500-1600 |
| C-O stretch (methoxy groups) | ~1000-1200 |
| Ring breathing modes | ~800-1000 |
| (Note: This table is illustrative and does not represent actual calculated values for this compound.) |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy than DFT for electronic structure calculations, albeit at a greater computational cost.
For this compound, ab initio calculations would be used to refine the understanding of its electronic properties, such as electron correlation effects, which are crucial for accurately describing the molecule's behavior. A study on aminopyrimidines has utilized methods like MP2 and CCSD(T) to investigate the barriers to internal rotation and inversion of the amino group, providing insights into the molecule's conformational flexibility. researchgate.netnih.gov Such calculations would be invaluable for understanding the dynamic behavior of the amino group in this compound.
Computational Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical attack and to predict the regioselectivity and stereoselectivity of reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated using methods like DFT. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these orbitals over the molecule indicates the most probable sites for nucleophilic and electrophilic attack. For instance, in many aminopyrimidines, the HOMO is localized on the amino group and the pyrimidine (B1678525) ring, suggesting these are the primary sites for electrophilic attack.
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| (Note: This table contains illustrative values and does not represent actual calculated data for this compound.) |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, an EPS analysis would likely reveal negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups, as well as the nitrogen of the amino group, indicating these are the most likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the methyl group would likely show positive potential, making them potential sites for interaction with nucleophiles.
Building upon FMO theory and EPS analysis, computational chemistry can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the position on the pyrimidine ring with the highest electron density and the largest HOMO coefficient.
By calculating the energies of the possible reaction intermediates (such as the sigma complex in electrophilic aromatic substitution), the most stable intermediate can be identified, which corresponds to the major product. This allows for the prediction of the regiochemical outcome of the reaction. While specific studies on the regioselectivity of this compound are not available, computational studies on other substituted pyrimidines have successfully predicted the outcomes of various reactions. Similarly, for reactions involving chiral centers, computational methods can be used to predict the stereochemical outcome by calculating the energies of the different stereoisomeric transition states.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Contrary to a simplified representation as a rigid, planar structure, the pyrimidine ring exhibits significant conformational flexibility. researchgate.net Theoretical calculations have shown that the pyrimidine ring in related nucleobases can transition from a planar to a non-planar "sofa" configuration with a relatively low energy penalty, suggesting that at room temperature, a notable fraction of molecules will exist in a non-planar state. researchgate.net
For this compound, MD simulations would allow for a thorough exploration of its conformational landscape. Key parameters to analyze include the puckering of the pyrimidine ring and the rotational freedom of its substituents (amino, dimethoxy, and methyl groups). The simulations can map the potential energy surface associated with these motions, identifying the most stable conformations and the energy barriers between them. This analysis is critical as the specific three-dimensional shape of the molecule can dictate its chemical reactivity and how it binds to other molecules.
Table 1: Hypothetical Torsional Angle Analysis for Key Substituents of this compound
| Dihedral Angle | Description | Predicted Stable Angle (degrees) | Energy Barrier (kcal/mol) |
| C6-N1-C2-N3 | Pyrimidine Ring Pucker | ~0 (Planar) / ±20 (Sofa) | < 1.5 |
| C4-C5-N(amino)-H | Amino Group Rotation | 0, 180 | 2.5 - 4.0 |
| C2-O(methoxy)-C(methyl)-H | Methoxy Group Rotation (C2) | 0 (syn), 180 (anti) | 1.0 - 2.0 |
| C4-O(methoxy)-C(methyl)-H | Methoxy Group Rotation (C4) | 0 (syn), 180 (anti) | 1.0 - 2.0 |
Note: This table is illustrative, based on typical values for similar functional groups, and represents the type of data generated from conformational analysis.
The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. For this compound, computational studies can model these effects explicitly, by including solvent molecules in the simulation box, or implicitly, by using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation-Model-Based-on-Density (SMD). nih.govnih.gov
Studies on the closely related 4-Amino-2,6-dimethoxypyrimidine have shown that in mixed solvent systems (e.g., methanol (B129727) + water), preferential solvation occurs. researchgate.netacs.org In water-rich compositions, the molecule is preferentially solvated by water, while in co-solvent-rich compositions, it is preferentially solvated by the organic co-solvent. researchgate.net MD simulations can reveal the specific molecular interactions, such as hydrogen bonds between the amino group and protic solvents, that govern these phenomena. These simulations can also predict how the solvent alters the conformational equilibrium and the accessibility of different parts of the molecule, thereby affecting its reactivity.
Understanding how a molecule interacts with biological targets like enzymes or receptors is fundamental in drug discovery and molecular biology. MD simulations, often preceded by molecular docking, are used to predict the binding mode and affinity of a ligand to a protein's active site. rsc.org For this compound, these simulations could elucidate its potential as an inhibitor or ligand for various enzymes.
The simulation would track the dynamics of the ligand-protein complex, analyzing the stability of the interaction over time. Key interactions, such as hydrogen bonds formed by the amino group or the pyrimidine nitrogens, and van der Waals interactions involving the methyl and methoxy groups, can be identified and quantified. nih.gov Studies on other pyrimidine derivatives have shown that the pyrimidine ring itself is often involved in crucial hydrogen bond acceptor/donor interactions within binding pockets. mdpi.com This information is vital for structure-based drug design, allowing for the rational modification of the molecule to enhance its binding affinity and selectivity.
Theoretical Studies of Reaction Mechanisms
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These studies can map the entire reaction pathway, identify intermediate structures, and calculate the activation energies, providing a comprehensive understanding of the reaction kinetics and thermodynamics.
A critical aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. For a reaction involving this compound, such as an electrophilic substitution or a cyclization reaction, locating the TS is the first step to understanding the reaction's feasibility. nih.govnih.gov
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com The IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the reactants on one side and the products on the other. scm.com This confirms that the identified TS correctly links the intended reactants and products. nih.gov For example, in a potential transacylation reaction involving the amino group, IRC analysis would map the precise atomic motions as the new bond forms and old bonds break, confirming the concerted or stepwise nature of the mechanism. nih.gov
Table 2: Hypothetical Energy Profile for a Reaction Step Involving this compound
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | Starting materials | 0.0 | N/A |
| Transition State (TS) | Highest energy point | +22.5 | Partially formed C-N bond (1.85 Å) |
| Intermediate | Transient species | +5.3 | Fully formed C-N bond |
| Products | Final materials | -15.0 | N/A |
Note: This table provides a hypothetical example of data obtained from DFT and IRC calculations for a single reaction step.
Many chemical reactions, including the synthesis of heterocyclic compounds like pyrimidines, are facilitated by catalysts. mdpi.com Computational chemistry can play a key role in elucidating the mechanism of these catalytic cycles. For instance, in an acid-catalyzed synthesis, theoretical models can show how the catalyst, such as p-toluenesulfonic acid (PTSA), protonates a reactant to make it more electrophilic, thereby lowering the activation energy of a subsequent step. mdpi.com
By modeling each step of the catalytic cycle—reactant binding, chemical transformation, product release, and catalyst regeneration—researchers can identify the rate-determining step and understand how the catalyst's structure influences its efficiency. For reactions involving this compound, computational studies could be used to design more efficient catalysts by predicting how modifications to the catalyst's structure would affect the energy barriers of the reaction pathway. This predictive power accelerates the development of new and improved synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wikipedia.org In the context of this compound, a QSPR study would involve predicting its properties based on numerical values known as molecular descriptors, which are derived from its molecular structure. rjptonline.org This approach is pivotal in medicinal chemistry and materials science for forecasting the behavior of novel compounds, thereby streamlining research and development by prioritizing molecules with desirable characteristics before their actual synthesis. nih.gov
The foundation of a QSPR model is the principle that the structure of a molecule dictates its properties. nih.gov The process for a compound like this compound typically begins with the generation of its two-dimensional (2D) or three-dimensional (3D) structure using molecular modeling software. nih.gov This initial structure is then optimized to find its most stable energetic conformation, often using methods like the MM2 algorithm. nih.gov
Following optimization, a wide array of theoretical molecular descriptors are calculated. These descriptors are numerical representations that encode different aspects of the molecule's structural and electronic information. nih.gov They can be categorized based on their dimensionality, ranging from simple atom counts (0D) to complex 3D fields. rjptonline.orgresearchgate.net For pyrimidine derivatives, software such as PaDEL-Descriptor or Dragon is commonly used to compute hundreds or even thousands of these descriptors. nih.govtandfonline.com
These descriptors fall into several major classes:
Constitutional (0D/1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and the number of specific functional groups. nih.govhufocw.org
Topological (2D): These descriptors quantify aspects of molecular shape and connectivity, such as branching, size, and complexity, based on the 2D graph representation of the molecule. rjptonline.org
Geometric (3D): Calculated from the 3D coordinates of the atoms, these descriptors describe the molecule's size, shape, and surface area. Examples include the solvent-accessible surface area. hufocw.org
Electronic (3D): These descriptors relate to the electronic structure of the molecule. They are often calculated using quantum chemical methods and include values like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. hufocw.orgucsb.edu
Physicochemical: This category includes descriptors like the logarithm of the partition coefficient (LogP), which relates to hydrophobicity, and molar refractivity. hufocw.org
Once calculated, a crucial step is to select a subset of the most relevant descriptors that have the strongest correlation with the property of interest. Statistical techniques such as Multiple Linear Regression (MLR) are employed to build a mathematical model. tandfonline.com This model establishes a quantitative equation linking the selected descriptors to a specific property (e.g., solubility, melting point, or biological activity). The robustness and predictive power of the resulting QSPR model are then rigorously validated to ensure its reliability. tandfonline.com
The table below illustrates the types of theoretical descriptors that would be calculated in a QSPR study of this compound.
By correlating these descriptors with experimental data, QSPR models can predict the properties of unsynthesized pyrimidine derivatives, guiding the design of new compounds with enhanced characteristics for various applications, from pharmaceuticals to materials science. wikipedia.org
Advanced Spectroscopic and Analytical Research Methodologies for 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D, solid-state, and dynamic NMR experiments are essential for unambiguous structure assignment and for probing higher-order structural features.
For a molecule like 5-Amino-2,4-dimethoxy-6-methylpyrimidine, with several substituent groups on the pyrimidine (B1678525) ring, 2D NMR is invaluable for confirming the precise arrangement. libretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.
¹H-¹H COSY: This experiment would reveal couplings between protons. However, in this specific molecule, most proton groups (C6-CH₃, two OCH₃, and NH₂) are expected to be singlets with no direct proton neighbors to couple with, making COSY primarily useful for identifying any potential long-range couplings.
HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methoxy (B1213986) groups to their respective carbon signals. For instance, the proton signal around 2.2-2.4 ppm would correlate with the methyl carbon signal around 15-25 ppm.
HMBC: This is often the most critical experiment for elucidating the substitution pattern on the aromatic ring. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include:
The protons of the C6-methyl group showing a correlation to the C6 and C5 carbons of the pyrimidine ring.
The protons of the methoxy groups showing correlations to their attached carbons (C2 and C4), confirming their positions.
The protons of the amino group (NH₂) showing correlations to the C5 and C6 carbons.
These combined techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the 5-amino, 2,4-dimethoxy, and 6-methyl substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Values are estimates based on typical shifts for similar structures.
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C6-C H₃ | ~2.3 | ~20 | C5, C6 |
| C2-OC H₃ | ~3.9 | ~54 | C2 |
| C4-OC H₃ | ~4.0 | ~55 | C4 |
| C5-NH ₂ | ~5.0 (broad) | N/A | C5, C6 |
| C2 | N/A | ~165 | C2-OCH₃ protons |
| C4 | N/A | ~168 | C4-OCH₃ protons |
| C5 | N/A | ~95 | C6-CH₃ protons, NH₂ protons |
| C6 | N/A | ~160 | C6-CH₃ protons, NH₂ protons |
The arrangement of molecules in the solid state, including crystal packing and intermolecular interactions, can be investigated using solid-state NMR (ssNMR). For this compound, ssNMR is particularly useful for studying polymorphism and hydrogen bonding.
Polymorphs, or different crystalline forms of the same compound, can exhibit distinct ssNMR spectra due to variations in the local chemical environment of the nuclei. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Subtle shifts in the peaks for the pyrimidine ring carbons can indicate different packing arrangements or intermolecular contacts in different polymorphs.
Furthermore, ssNMR can probe supramolecular interactions, most notably the hydrogen bonds involving the 5-amino group. The amino protons can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the methoxy groups in adjacent molecules. These interactions restrict molecular motion and influence the electronic environment, leading to changes in chemical shifts and relaxation times that can be detected by ssNMR. nih.gov
Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. mdpi.com In this compound, two primary dynamic processes are of interest: rotation around the C5-NH₂ bond and rotation of the methoxy groups.
At low temperatures, rotation around the C-N bond of the amino group may be slow enough to be observed on the NMR timescale, potentially due to partial double-bond character or steric hindrance. This restricted rotation could lead to the broadening or splitting of signals for nearby groups. researchgate.net Similarly, rotation of the methoxy groups could be hindered.
By acquiring NMR spectra at various temperatures, the coalescence temperature (Tc)—the point at which two exchanging signals merge into a single broad peak—can be determined. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. niscpr.res.in This provides quantitative information about the conformational flexibility of the molecule.
Table 2: Hypothetical Dynamic NMR Data for Methoxy Group Rotation Illustrative data for a dynamic process observed by variable-temperature NMR.
| Dynamic Process | Coalescence Temperature (Tc) | Frequency Separation (Δν) | Rate Constant (k) at Tc | Calculated Rotational Barrier (ΔG‡) |
| Methoxy Group Rotation | 250 K | 50 Hz | 111 s⁻¹ | ~12 kcal/mol |
Mass Spectrometry (MS) for Investigating Reaction Pathways and Complex Mixtures
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure. copernicus.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). uni-rostock.de This precision allows for the determination of the elemental formula of a molecule. For this compound (C₇H₁₁N₃O₂), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated.
An experimentally measured mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. This is crucial for verifying the identity of the final product in a synthesis and for identifying unknown intermediates or byproducts in a reaction mixture, as each unique formula corresponds to a unique exact mass. copernicus.org
Table 3: Theoretical Exact Mass Data for HRMS Analysis
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| Neutral Molecule | C₇H₁₁N₃O₂ | 169.08513 |
| Protonated Ion [M+H]⁺ | C₇H₁₂N₃O₂⁺ | 170.09295 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For the protonated ion of this compound (m/z 170.1), several fragmentation pathways can be predicted based on its structure. Common fragmentation for amines involves cleavage at the bond alpha to the nitrogen. libretexts.org Other likely fragmentations would involve the loss of neutral molecules or radicals from the methoxy and methyl substituents. Elucidating these pathways helps to confirm the connectivity of the different functional groups. nih.gov
Table 4: Predicted MS/MS Fragmentation of [C₇H₁₁N₃O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 170.1 | 155.1 | •CH₃ (15.0) | Loss of a methyl radical from a methoxy group. |
| 170.1 | 140.1 | CH₂O (30.0) | Loss of formaldehyde (B43269) from a methoxy group. |
| 170.1 | 125.1 | •CH₃ + CH₂O | Sequential loss of a methyl radical and formaldehyde. |
| 155.1 | 127.1 | CO (28.0) | Loss of carbon monoxide from the pyrimidine ring after methyl loss. |
LC-MS and GC-MS in Reaction Monitoring and Purity Analysis for Research
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in the synthetic organic chemist's arsenal (B13267) for monitoring reaction progress and assessing the purity of target compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile, and thermally sensitive compounds, a category into which many pyrimidine derivatives fall. In a research context, small aliquots can be taken from a reaction mixture at various time points. These samples are then separated on a reverse-phase HPLC column, where this compound would be separated from starting materials, intermediates, and byproducts based on polarity. The eluent from the HPLC is directly introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the molecules are gently ionized, typically forming a protonated molecule [M+H]⁺. For this compound (molar mass ≈ 169.19 g/mol ), the mass spectrometer would be set to monitor for an ion at m/z 170.2. By tracking the decrease in the signal intensity of reactants and the increase in the signal for the product, the reaction's progression towards completion can be accurately monitored. Furthermore, LC-MS is critical for final purity assessment, capable of detecting and identifying trace impurities that may not be visible by other methods like Thin Layer Chromatography (TLC). nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and is ideal for volatile and thermally stable compounds. While the amino and methoxy groups on the pyrimidine ring increase polarity, GC-MS analysis of this compound is feasible, potentially after derivatization. researchgate.net Derivatization, for instance with silylating agents, can increase the compound's volatility and thermal stability, allowing it to traverse the GC column. researchgate.net The separated components are then fragmented by electron ionization (EI), producing a unique and reproducible mass spectrum that acts as a molecular fingerprint. This fragmentation pattern is highly valuable for structural confirmation and for identifying unknown byproducts by comparing the obtained spectra with library data. For purity analysis, the area under the GC peak for the target compound is integrated and compared to the total area of all peaks, providing a quantitative measure of purity. creative-proteomics.com
X-ray Crystallography in Understanding Molecular Architecture and Supramolecular Chemistry
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure and invaluable insights into its solid-state packing and intermolecular forces.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be grown, typically by slow evaporation from a suitable solvent. mdpi.com This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined. researchgate.netnih.gov
This analysis yields exact measurements of bond lengths, bond angles, and torsion angles within the molecule. Based on data from structurally similar pyrimidines, such as 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine and various aminopyrimidines, a set of expected values can be predicted. acs.orgresearchgate.net The pyrimidine ring itself is expected to be nearly planar. The C-N and C-C bond lengths within the ring will reflect its aromatic character. The exocyclic C-N bond to the amino group and the C-O bonds of the methoxy groups will have lengths indicative of their single-bond character with some potential shortening due to resonance effects. The conformation of the methoxy and methyl groups relative to the pyrimidine ring would also be precisely defined.
Table 1: Expected Bond Lengths and Angles for this compound (Based on Analogous Structures) This table presents predicted data based on crystallographic studies of similar pyrimidine derivatives, as a specific structure for the title compound is not publicly available.
| Bond/Angle | Type | Expected Value |
| N1-C2 | Ring Bond Length | ~1.34 Å |
| C2-N3 | Ring Bond Length | ~1.33 Å |
| N3-C4 | Ring Bond Length | ~1.34 Å |
| C4-C5 | Ring Bond Length | ~1.42 Å |
| C5-C6 | Ring Bond Length | ~1.37 Å |
| C6-N1 | Ring Bond Length | ~1.35 Å |
| C5-N(amino) | Exocyclic Bond Length | ~1.38 Å |
| C2-O(methoxy) | Exocyclic Bond Length | ~1.35 Å |
| C4-O(methoxy) | Exocyclic Bond Length | ~1.35 Å |
| C6-C(methyl) | Exocyclic Bond Length | ~1.50 Å |
| C6-N1-C2 | Ring Bond Angle | ~115° |
| N1-C2-N3 | Ring Bond Angle | ~128° |
| C2-N3-C4 | Ring Bond Angle | ~116° |
| N3-C4-C5 | Ring Bond Angle | ~127° |
| C4-C5-C6 | Ring Bond Angle | ~117° |
| C5-C6-N1 | Ring Bond Angle | ~117° |
Beyond the individual molecule, crystallography reveals how molecules arrange themselves in the crystal lattice, governed by intermolecular interactions. For this compound, the amino group is a potent hydrogen bond donor, while the pyrimidine ring's nitrogen atoms and the oxygen atoms of the methoxy groups are hydrogen bond acceptors.
Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. nih.govnih.gov This phenomenon is of critical importance, particularly in the pharmaceutical industry. Different polymorphs can exhibit different solubilities, melting points, and stability. Investigating the polymorphic landscape of this compound would involve systematic crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). researchgate.net
Crystal engineering is the rational design of molecular solids. By understanding the primary intermolecular interactions, such as the robust hydrogen bonds formed by the amino group, it is possible to design multi-component crystals (cocrystals) with other molecules. mpg.demdpi.com For instance, cocrystallizing this compound with carboxylic acids could lead to the formation of predictable and stable hydrogen-bonded synthons, allowing for the fine-tuning of the material's physical properties. tandfonline.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. nih.gov These non-destructive techniques are valuable for structural confirmation and for monitoring the progress of a synthesis.
For this compound, FTIR and Raman spectroscopy would reveal characteristic vibrations for the amino (-NH₂), methoxy (-OCH₃), methyl (-CH₃), and substituted pyrimidine ring moieties. FTIR spectroscopy is particularly sensitive to polar functional groups, making it excellent for observing the N-H and C=O (if applicable) stretching vibrations. nih.govderpharmachemica.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations and is particularly useful for analyzing the aromatic ring's skeletal modes. nih.govresearchgate.net
During a synthesis, reaction monitoring can be achieved by observing the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product. For example, the formation of the amino group would be signaled by the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region.
A complete assignment of the vibrational modes of this compound can be made by comparing its spectra to those of related molecules like 5-methyl pyrimidine, 2-aminopyrimidine, and dimethoxypyrimidines, and often aided by computational methods like Density Functional Theory (DFT). ias.ac.innih.gov
Table 2: Predicted Key Vibrational Mode Assignments for this compound This table presents predicted assignments based on spectroscopic data from analogous substituted pyrimidines.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3450 - 3300 | ν(N-H) | Asymmetric & Symmetric N-H stretching of the amino group |
| 3050 - 2950 | ν(C-H) | C-H stretching of methyl and methoxy groups |
| ~1620 | δ(N-H) | N-H scissoring (bending) of the amino group |
| 1600 - 1550 | ν(C=C), ν(C=N) | Pyrimidine ring stretching vibrations |
| 1480 - 1420 | δ(C-H) | Asymmetric & Symmetric C-H bending of methyl/methoxy groups |
| 1350 - 1250 | ν(C-N) | C-N stretching of the amino group |
| 1250 - 1200 | ν_as(C-O-C) | Asymmetric C-O-C stretching of methoxy groups |
| ~1050 | ν_s(C-O-C) | Symmetric C-O-C stretching of methoxy groups |
| ~980 | Ring Breathing | Symmetric pyrimidine ring breathing mode |
The precise positions of these bands provide a detailed structural confirmation. For instance, the N-H stretching frequencies are sensitive to hydrogen bonding; in the solid state, these bands would likely be broader and shifted to lower wavenumbers compared to the spectrum in a dilute, non-polar solution. acs.org The analysis of these key vibrational modes provides a powerful, rapid, and accessible method for the routine characterization of this compound in a research setting. vandanapublications.com
In Situ IR/Raman Spectroscopy for Following Reaction Kinetics
In situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-invasive means to monitor chemical reactions in real-time. These methods allow researchers to track the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies, thereby providing detailed insights into reaction kinetics and mechanisms.
For a reaction involving this compound, such as its acylation to form an amide derivative, in situ spectroscopy is invaluable. The reaction progress can be followed by monitoring the disappearance of the N-H stretching vibrations of the primary amine group in the reactant and the simultaneous appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the product. researchgate.net
Raman spectroscopy serves as a complementary technique, particularly advantageous for reactions in aqueous media where water's strong IR absorbance can obscure key spectral regions. nih.gov The formation of the pyrimidine ring or modifications to its substituents can be tracked by observing shifts in the ring breathing modes and other skeletal vibrations. nih.gov For instance, the C=N and C=C stretching vibrations within the pyrimidine ring provide a spectral fingerprint that changes as the reaction proceeds. researchgate.net
Hypothetical Reaction Monitoring: Acylation of this compound
To illustrate the application of in situ spectroscopy, consider the acylation reaction with acetyl chloride. The reaction kinetics can be determined by measuring the rate of change of the absorbance or intensity of key vibrational bands over time.
| Vibrational Mode | Reactant (this compound) Frequency (cm⁻¹) | Product (N-(2,4-dimethoxy-6-methylpyrimidin-5-yl)acetamide) Frequency (cm⁻¹) | Technique |
| N-H Stretch (Amine) | ~3400-3200 | - | IR/Raman |
| C=O Stretch (Amide I) | - | ~1680-1650 | IR/Raman |
| N-H Bend (Amide II) | - | ~1550 | IR |
| Pyrimidine Ring Stretch | ~1600-1550 | Shifted upon substitution | IR/Raman |
By plotting the intensity of these peaks against time, kinetic parameters such as reaction rate constants and reaction order can be accurately calculated.
Chromatographic and Hyphenated Techniques in Research Purification and Analysis
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of complex mixtures into their individual components. tandfonline.com In the research of this compound and its derivatives, chromatographic techniques are indispensable for isolating products, identifying impurities, and performing quantitative analysis. When chromatography is coupled directly with spectroscopic techniques—a process known as hyphenation—it creates a powerful tool for separation and identification in a single run. nih.govajrconline.org
Hyphenated systems such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly prominent. ajrconline.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of each separated component. nih.gov LC-NMR provides detailed structural information on the separated analytes, which is crucial for the unambiguous identification of novel derivatives. chromatographyonline.com
Preparative Chromatography for Isolation of Novel Derivatives
Following a synthetic reaction to create novel derivatives of this compound, the resulting crude mixture often contains the desired product alongside unreacted starting materials, byproducts, and intermediates. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique to isolate the target compound in high purity and on a larger scale than analytical HPLC. tandfonline.com
The principle involves injecting the crude mixture onto a chromatographic column with a larger diameter, through which a liquid mobile phase is pumped. Separation occurs based on the differential partitioning of the components between the stationary phase (the packing material in the column) and the mobile phase. tandfonline.com Fractions are collected as they elute from the column, and those containing the pure desired compound are combined.
Illustrative Preparative HPLC Method for a Hypothetical Derivative
Scenario: A reaction to synthesize a novel substituted pyrimidine yields a mixture containing the starting material, the desired product, and a significant byproduct.
| Parameter | Setting |
| Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL of concentrated crude mixture |
Expected Elution Profile
The different polarities of the compounds would lead to their separation over time.
| Compound | Retention Time (min) | Purity (Post-Prep) |
| Starting Material (Unreacted) | 4.5 | >99% (in collected fraction) |
| Byproduct | 8.2 | >98% (in collected fraction) |
| Desired Novel Derivative | 11.7 | >99.5% (in collected fraction) |
This method allows for the isolation of milligrams to grams of the novel derivative, which is essential for further structural characterization and biological testing.
Chiral Chromatography for Enantiomeric Excess Determination
The parent molecule, this compound, is achiral. However, if it is used as a scaffold to synthesize chiral derivatives, it becomes critical to separate and quantify the resulting enantiomers. Chiral chromatography is the primary method for this purpose. gcms.cz The determination of the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, is fundamental in many fields, especially pharmaceutical development. uma.esresearchgate.net
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation. nih.gov The relative area of the two peaks in the chromatogram is then used to calculate the enantiomeric excess.
Hypothetical Chiral Separation of a Derivative
Scenario: A derivative of this compound is synthesized, creating a chiral center. The product is a racemic mixture (50:50 of each enantiomer), and an asymmetric synthesis is then developed to produce an enantiomerically enriched sample.
| Parameter | Setting |
| Column | Chiral AGP (α1-acid glycoprotein) |
| Mobile Phase | Isocratic, 10 mM Phosphate Buffer / Acetonitrile (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 270 nm |
Chromatographic Results and Enantiomeric Excess (ee) Calculation
The analysis of the enantiomerically enriched sample yields two distinct peaks.
| Enantiomer | Retention Time (t_R) (min) | Peak Area |
| Enantiomer 1 (R) | 12.3 | 92,500 |
| Enantiomer 2 (S) | 14.8 | 7,500 |
Calculated Parameters:
This analysis confirms the success of the asymmetric synthesis in producing the target molecule with a high degree of enantiomeric purity.
Applications of 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine in Advanced Chemical Synthesis
Utility as a Versatile Building Block in Complex Molecule Synthesis
Detailed research findings on the use of 5-Amino-2,4-dimethoxy-6-methylpyrimidine as a versatile building block for complex molecules are not present in the available scientific literature. The potential utility of a substituted aminopyrimidine like this is plausible due to the multiple reactive sites it possesses: the amino group and the aromatic ring, which can theoretically be functionalized further. However, specific examples of its application have not been documented.
Precursor for Synthetically Challenging Heterocyclic Scaffolds
No specific studies or established synthetic routes were found that utilize this compound as a direct precursor for the synthesis of challenging heterocyclic scaffolds. While research exists on the synthesis of fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines from different, more complex pyrimidine precursors, the role of this particular compound in similar transformations is not reported.
Integration into Macrocyclic and Supramolecular Structures
There is no available research demonstrating the integration of this compound into macrocyclic or supramolecular structures. The formation of such large and organized molecular assemblies typically requires specific functional groups and geometries that facilitate ring-closure or self-assembly, and the application of this compound for such purposes has not been described in the literature.
Role in Catalysis and Ligand Design Research
The potential role of this compound in catalysis and ligand design is currently undocumented in peer-reviewed research. Aminopyrimidines can, in theory, act as ligands for metal centers, but specific research into this compound's derivatives for catalytic purposes is absent.
Derivatives as Ligands for Transition Metal Catalysis
No documented instances were found of derivatives of this compound being used as ligands for transition metal catalysis. The synthesis and characterization of metal complexes involving this specific pyrimidine ligand have not been reported.
Application in Organocatalysis
A search of the relevant literature yielded no examples of this compound or its direct derivatives being employed as organocatalysts. The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, but this specific compound has not been identified as a catalyst in published studies.
Development of Advanced Materials Precursors
There is no information available that links this compound to the development of precursors for advanced materials. The synthesis of polymers, organic electronics, or other functional materials often relies on monomers with specific reactive properties, and the use of this compound in such a capacity is not documented.
Monomer Synthesis for Polymeric Materials
The synthesis of advanced polymeric materials often involves the use of monomers with specific functional groups that can undergo polymerization reactions. While pyrimidine-containing polymers have been developed for applications such as gene and protein delivery, there is a lack of specific studies detailing the use of this compound as a monomer. In principle, the amino group on the pyrimidine ring could serve as a reactive site for polymerization, for example, in the formation of polyamides or polyimines. However, without specific research data, any discussion on its polymerization behavior, the properties of the resulting polymers, and their potential applications would be speculative.
Precursors for Optoelectronic or Responsive Materials
Pyrimidine derivatives, due to their electron-deficient nature, are of interest in the design of optoelectronic materials, including those for organic light-emitting diodes (OLEDs) and solar cells. alfa-chemistry.comresearchgate.netnih.gov They can act as electron-accepting units in push-pull chromophores, which are essential for tuning the electronic and photophysical properties of these materials. researchgate.net Additionally, the incorporation of pyrimidine moieties into larger molecular structures can influence properties like thermal stability and charge transport. rsc.org
Stimuli-responsive materials, which change their properties in response to external triggers like light, heat, or pH, can also be designed using pyrimidine-based structures. The rotational dynamics of pyrimidine rings within metal complexes, for instance, have been shown to switch physical properties in response to stimuli. rsc.org
Despite these general principles, there is no specific research available that demonstrates the application of this compound as a precursor for either optoelectronic or responsive materials. The specific combination of amino, methoxy (B1213986), and methyl substituents on this particular pyrimidine would undoubtedly influence its electronic properties, but its performance in such applications has not been reported.
Probing and Labeling Strategies in Chemical Biology Research
Development of Fluorescent Probes for in vitro Chemical Research
Fluorescent probes are indispensable tools in chemical and biological research for visualizing and quantifying molecules and processes. Pyrimidine derivatives have been successfully used as scaffolds for the development of fluorescent probes. nih.govrsc.orgacs.orgrsc.orgnih.gov The fluorescence properties of these probes, such as their emission wavelength and quantum yield, can be finely tuned by altering the substituents on the pyrimidine ring. acs.org For example, 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes for monitoring cell viability. rsc.org
While the aminopyrimidine core is a promising starting point for designing fluorescent molecules, there are no published studies on the development of fluorescent probes based specifically on this compound. Its intrinsic fluorescence properties and its potential as a building block for more complex fluorescent systems remain uninvestigated.
Synthesis of Affinity Labels for Mechanistic Enzymology
Affinity labels are reactive molecules that are designed to specifically bind to and covalently modify the active site of an enzyme, thereby providing valuable information about the enzyme's structure and mechanism. wikipedia.org The design of an affinity label typically involves a recognition element that directs the molecule to the target enzyme's active site and a reactive group that forms a covalent bond with a nearby amino acid residue.
Pyrimidine derivatives have been explored as components of enzyme inhibitors and probes. researchgate.netjournalagent.comnih.gov However, the synthesis and application of this compound as an affinity label for mechanistic enzymology have not been documented in scientific literature. The suitability of this compound for such an application would depend on its ability to be selectively directed to an enzyme's active site and the reactivity of its functional groups for covalent modification.
Future Research Directions and Emerging Opportunities for 5 Amino 2,4 Dimethoxy 6 Methylpyrimidine
Identification of Unexplored Reactivity and Novel Chemical Transformations
While the general reactivity of aminopyrimidines is well-documented, the specific substitution pattern of 5-Amino-2,4-dimethoxy-6-methylpyrimidine offers avenues for unique and unexplored chemical transformations. Future research could focus on leveraging the electronic interplay between the electron-donating amino and methoxy (B1213986) groups and the pyrimidine (B1678525) ring to drive novel reactions.
One area of interest is the exploration of intramolecular cyclization reactions. For instance, derivatization of the 5-amino group with moieties containing electrophilic centers could lead to the formation of novel fused heterocyclic systems. nih.gov The regioselectivity of such cyclizations would be a key aspect to investigate, potentially leading to the synthesis of diverse molecular scaffolds for biological screening.
Furthermore, the potential for this compound to undergo unprecedented fragmentation pathways upon reaction with specific reagents is an intriguing possibility. Studies on related 4,6-diamino-5-alkoxypyrimidines have shown that alkylating agents bearing amino substituents can lead to unexpected intramolecular SNAr cyclization and subsequent fragmentation. nih.gov A systematic investigation into the reaction of this compound with a variety of bifunctional reagents could uncover novel rearrangement and fragmentation patterns, expanding the synthetic chemist's toolkit.
Development of Highly Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. rasayanjournal.co.inpowertechjournal.com For this compound and its derivatives, future research will likely focus on developing more sustainable and atom-economical synthetic routes.
Multicomponent reactions (MCRs) represent a powerful strategy for achieving these goals, as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. acs.orgbohrium.com The development of novel MCRs that incorporate this compound as a key building block would be a significant advancement. Additionally, exploring the use of greener solvents, such as water or bio-based solvents, and catalysts will be crucial. tandfonline.com
Another promising avenue is the use of microwave-assisted and ultrasound-assisted synthesis. rasayanjournal.co.in These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. The systematic application of these technologies to the synthesis and derivatization of this compound could lead to more efficient and environmentally benign processes.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govpreprints.orgengineering.org.cn For this compound, AI and ML can be employed in several key areas.
Furthermore, machine learning models can be trained to predict the outcome of reactions involving this compound, including identifying potential side products and optimizing reaction conditions. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. As more data on the reactivity of this and related pyrimidines becomes available, the accuracy of these predictive models will continue to improve.
Addressing Scale-Up Challenges for Research and Industrial Applications of Derivatives
The transition from laboratory-scale synthesis to industrial production presents numerous challenges. contractpharma.com For derivatives of this compound that show promise in areas such as pharmaceuticals or materials science, addressing these scale-up challenges will be critical.
Future research should focus on developing robust and scalable synthetic processes. This includes optimizing reaction conditions for large-scale reactors, ensuring process safety, and developing efficient purification methods. mdpi.org A thorough understanding of the reaction kinetics and thermodynamics will be essential for successful scale-up.
Collaboration between academic researchers and industrial chemists will be crucial to bridge the gap between discovery and application. This collaboration can help ensure that promising derivatives of this compound can be manufactured in the quantities and at the quality required for further development and commercialization. contractpharma.com
Advancements in Computational Methodologies for Pyrimidine Chemistry
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. jchemrev.comjchemrev.com For this compound, advancements in computational methodologies will offer deeper insights into its chemical behavior.
Density Functional Theory (DFT) calculations can be used to study the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule, providing a theoretical basis for its reactivity. researchgate.net These calculations can also be used to model reaction mechanisms and predict the feasibility of novel transformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of molecules with their biological activity, can be enhanced by more sophisticated computational methods. nih.gov These models can help in the rational design of new derivatives of this compound with improved properties.
Exploration of New Paradigms in Catalyst Design Utilizing Pyrimidine Frameworks
The pyrimidine scaffold itself can be a key component in the design of novel catalysts. The nitrogen atoms in the pyrimidine ring can act as ligands for metal centers, and the substituents on the ring can be tailored to fine-tune the catalyst's electronic and steric properties.
Future research could explore the use of this compound and its derivatives as ligands in homogeneous catalysis. The electron-rich nature of this compound could be advantageous in a variety of catalytic transformations.
Furthermore, the incorporation of this pyrimidine into metal-organic frameworks (MOFs) could lead to the development of novel heterogeneous catalysts. researchgate.net The porous nature of MOFs, combined with the catalytic activity of the pyrimidine-metal centers, could enable their use in a range of applications, from fine chemical synthesis to environmental remediation.
Interdisciplinary Research Synergies with Materials Science and Chemical Biology
The unique properties of this compound make it an attractive candidate for interdisciplinary research.
In materials science, the incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with interesting optical, electronic, or self-assembly properties. The hydrogen bonding capabilities of the amino group and the nitrogen atoms in the pyrimidine ring could be exploited to create well-ordered supramolecular structures.
In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents. acs.org The pyrimidine core is a well-established pharmacophore, and the specific substitution pattern of this compound could lead to novel biological activities. nih.govgsconlinepress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
